molecular formula C16H14N2 B13873432 5-Methyl-3-phenylisoquinolin-1-amine

5-Methyl-3-phenylisoquinolin-1-amine

Katalognummer: B13873432
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: QUWTYVSFUFSZSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-phenylisoquinolin-1-amine is a heterocyclic aromatic amine, belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylisoquinolin-1-amine can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of hydrogen chloride . These reactions typically require strong acids or bases as catalysts and may involve high temperatures and pressures.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to improve yield and selectivity. For example, palladium-catalyzed coupling reactions followed by cyclization can efficiently produce isoquinolines . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and reducing waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-phenylisoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Produces quinoline derivatives.

    Reduction: Leads to the formation of tetrahydroisoquinolines.

    Substitution: Results in various substituted isoquinolines depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-phenylisoquinolin-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-3-phenylisoquinolin-1-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: Another nitrogen-containing heterocycle with similar biological activities.

    Isoquinoline: The parent compound of 5-Methyl-3-phenylisoquinolin-1-amine, with a simpler structure.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C16H14N2

Molekulargewicht

234.29 g/mol

IUPAC-Name

5-methyl-3-phenylisoquinolin-1-amine

InChI

InChI=1S/C16H14N2/c1-11-6-5-9-13-14(11)10-15(18-16(13)17)12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,18)

InChI-Schlüssel

QUWTYVSFUFSZSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(N=C(C2=CC=C1)N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.